molecular formula C14H10S4 B1353526 Diphenyldithioperoxyanhydride CAS No. 5873-93-8

Diphenyldithioperoxyanhydride

Cat. No.: B1353526
CAS No.: 5873-93-8
M. Wt: 306.5 g/mol
InChI Key: LWGLGSPYKZTZBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenyldithioperoxyanhydride is a sulfur-containing organic compound featuring two phenyl groups bridged by a dithioperoxy anhydride functional group (S-S-O-O). It is categorized as a specialty chemical, often utilized in organic synthesis and materials science due to its reactive sulfur-oxygen bonds.

Properties

IUPAC Name

benzenecarbonothioylsulfanyl benzenecarbodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10S4/c15-13(11-7-3-1-4-8-11)17-18-14(16)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGLGSPYKZTZBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=S)SSC(=S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601337694
Record name Bis(phenylthioxomethyl)disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601337694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5873-93-8
Record name Bis(phenylthioxomethyl)disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601337694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(thiobenzoyl) Disulfide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyldithioperoxyanhydride can be synthesized through the reaction of thiobenzoyl chloride with sodium sulfide in the presence of a suitable solvent . The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and purification systems enhances the efficiency of the production process .

Comparison with Similar Compounds

The following analysis compares Diphenyldithioperoxyanhydride with structurally or functionally related diphenyl compounds, as identified in the provided evidence.

Structural Comparison

A selection of diphenyl derivatives and their key functional groups is summarized below:

Compound Name Functional Group Key Structural Features
This compound Dithioperoxy anhydride Two phenyl groups linked via S-S-O-O
Diphenyldiselenide Diselenide (Se-Se) Phenyl groups connected by Se-Se bond
Diphenylphosphinic acid Phosphinic acid (P-OH) Phosphorus center with hydroxyl group
Diphenylmethane Methylene bridge (CH₂) CH₂ spacer between phenyl rings
Diphenylacetyl chloride Acetyl chloride (COCl) Phenyl groups attached to carbonyl-Cl

Key Observations :

  • Sulfur vs. Selenium : this compound’s sulfur-based peroxide group contrasts with Diphenyldiselenide’s Se-Se bond. Selenium analogs are often explored in semiconductor and photochemical applications due to selenium’s lower electronegativity and larger atomic radius .
  • Phosphorus vs. Sulfur : Diphenylphosphinic acid’s P-OH group introduces acidity and chelation capabilities, making it a candidate for catalytic systems, whereas sulfur-peroxide groups may favor redox reactivity .
Chemical Properties and Reactivity

While quantitative data (e.g., melting points, solubility) are absent in the provided sources, inferred properties based on functional groups include:

  • This compound: Likely sensitive to heat and moisture due to the peroxyanhydride moiety. Potential use as an oxidizing agent or initiator in radical reactions.
  • Diphenyldiselenide: Higher thermal stability compared to sulfur analogs, with applications in organometallic synthesis .
  • Diphenylphosphinic acid : Water-soluble acidic protons enable use in coordination chemistry and ion-exchange resins.

Biological Activity

Diphenyldithioperoxyanhydride (DPDPA) is a compound of significant interest due to its biological activity, particularly in the fields of pharmacology and toxicology. This article provides a detailed overview of its biological effects, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

This compound is synthesized through the reaction of diphenyl diselenide with various reagents under controlled conditions. The synthesis involves the formation of a dithioperoxy linkage, which is crucial for its biological activity. The compound typically appears as a pale yellow crystalline solid.

Antioxidant Properties

DPDPA exhibits notable antioxidant properties, which have been extensively studied. It acts by scavenging free radicals and reducing oxidative stress in various biological systems. A study demonstrated that DPDPA significantly decreased levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in cell cultures subjected to oxidative stress induced by tert-butyl hydrogen peroxide (t-BHP) .

Mechanism of Action:

  • Nrf2/Keap1 Pathway Activation: DPDPA promotes the expression of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH), primarily through the activation of the Nrf2/Keap1 signaling pathway .
  • Inhibition of Inflammatory Cytokines: It has been shown to reduce the expression of pro-inflammatory cytokines like IL-6 and TNF-α in lipopolysaccharide (LPS)-induced inflammation models .

Cytotoxicity Studies

In vitro studies have indicated that DPDPA can protect against cytotoxicity induced by various agents. For instance, in rat glomerular mesangial cells, DPDPA treatment resulted in reduced cell death and improved cell viability under oxidative stress conditions .

Case Studies

  • Diabetic Nephropathy Model:
    • In a controlled study using rat mesangial cells, DPDPA was administered at concentrations of 10, 25, and 50 μM. Results showed a dose-dependent reduction in oxidative stress markers and inflammatory responses, suggesting its potential as a therapeutic agent for diabetic nephropathy .
  • Neuroprotective Effects:
    • Another study explored the neuroprotective effects of DPDPA against neurotoxic agents. The compound demonstrated the ability to mitigate neuronal damage by enhancing antioxidant defenses and reducing neuroinflammation .

Data Tables

Study Cell Type Treatment Concentration (μM) Key Findings
Study 1HBZY-1 Cells10, 25, 50Reduced ROS and MDA levels; increased SOD activity
Study 2Neuronal Cells20Mitigated neurotoxicity; enhanced GSH levels

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diphenyldithioperoxyanhydride
Reactant of Route 2
Reactant of Route 2
Diphenyldithioperoxyanhydride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.